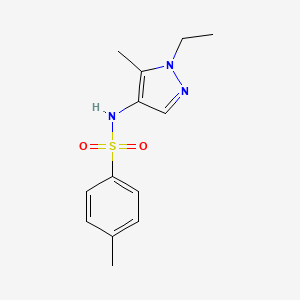![molecular formula C23H21N3O2S B4366426 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366426.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide (DPMS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPMS is a sulfonamide derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide may exert its biological activities through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of MMPs. In vivo studies have shown that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide can reduce tumor growth and metastasis, reduce inflammation, and improve liver function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. However, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide. These include:
1. Further investigation of the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide and its potential targets in various biological systems.
2. Development of new synthetic methods for the preparation of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide and its derivatives with improved properties.
3. Exploration of the potential applications of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide in other fields, such as agriculture and environmental science.
4. Development of new drug delivery systems for N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide to improve its efficacy and reduce its toxicity.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide in animal models and humans.
Conclusion:
In conclusion, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide is a promising chemical compound that has potential applications in various fields. Its simple synthesis method, stability, and biological activities make it an attractive target for further study. Further research is needed to fully understand the mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide and its potential applications in different fields.
Applications De Recherche Scientifique
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In material science, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide has been used as a reagent for the determination of metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-18-12-14-22(15-13-18)29(27,28)24-16-20-17-26(21-10-6-3-7-11-21)25-23(20)19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCGLIMSNMDEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4366357.png)
![N-methyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4366372.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4366383.png)
![2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366395.png)
![2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366403.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366410.png)
![4-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366418.png)
![4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366428.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366430.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366432.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366441.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366445.png)

![2-[(4-amino-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4366457.png)